molecular formula C10H13ClN2 B1414101 N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine CAS No. 1595284-44-8

N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine

Cat. No. B1414101
CAS RN: 1595284-44-8
M. Wt: 196.67 g/mol
InChI Key: NPQGDHRKOSHOLK-UHFFFAOYSA-N
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Description

N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine (N-CMC) is an organic compound with a cyclobutanamine structure. It has been studied for its potential applications in synthetic organic chemistry, drug discovery and development, and biochemistry.

Scientific Research Applications

Synthesis and Biological Activity

N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine and its derivatives have been studied for their potential in synthesizing biologically active compounds. Xiao-Bao Chen and De-Qing Shi (2008, 2009) explored the synthesis of various derivatives displaying moderate to weak fungicidal and insecticidal activities (Xiao-Bao Chen & De-Qing Shi, 2008), (Xiao-Bao Chen & De-Qing Shi, 2009).

Gold-Catalyzed Cycloisomerizations

S. Couty, C. Meyer, and J. Cossy (2009) investigated the gold-catalyzed cycloisomerizations of 1,6-ene-ynamides, leading to cyclobutanones and carbonyl compounds bearing a 2,3-methanopyrrolidine subunit from specific substrates. This study highlights the chemical versatility of compounds related to N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine (S. Couty, C. Meyer, & J. Cossy, 2009).

Antibacterial and Insecticidal Activities

Research by B. S. Holla et al. (2006) involved synthesizing and characterizing compounds containing 6‐Chloropyridin‐3‐yl Methyl Moiety, assessing their antibacterial and insecticidal activities. This suggests potential pharmaceutical and agricultural applications of these compounds (B. S. Holla et al., 2006).

Anticancer and Antimicrobial Agents

In a more recent study, Kanubhai D. Katariya et al. (2021) synthesized and evaluated novel heterocyclic compounds incorporating pyridyl moieties for their anticancer and antimicrobial properties, demonstrating the broader potential of N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine-related compounds in therapeutic research (Kanubhai D. Katariya et al., 2021).

properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)6-12-9-2-1-3-9/h4-5,7,9,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQGDHRKOSHOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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